molecular formula C13H14N2O3 B1306137 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid CAS No. 1005615-03-1

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

Cat. No. B1306137
M. Wt: 246.26 g/mol
InChI Key: MNVBYWBXIYJNGA-UHFFFAOYSA-N
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Description

The compound "3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multi-step reactions. For instance, a one-pot, four-component reaction has been used to synthesize related pyrazole compounds, which offers advantages such as ease of handling, good yields, and simple workup . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Pyrazole derivatives often exhibit interesting structural features. For example, the crystal structure of a related compound showed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural details are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in reactions is influenced by their molecular structure. The presence of substituents on the pyrazole ring can lead to various reaction pathways and products. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, such as -OH or -NH2 groups, can lead to the formation of supramolecular structures through hydrogen bonding . These properties are important for understanding the solubility, stability, and overall behavior of the compound in different environments.

properties

IUPAC Name

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-11-8(2)14-15(12(11)16)10-6-4-5-9(7-10)13(17)18/h4-7,14H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBYWBXIYJNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388138
Record name 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

CAS RN

1005615-03-1
Record name 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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